molecular formula C11H20Cl2N4O B2759314 [(2R,4R)-4-Methoxy-1-(6-methylpyrazin-2-yl)pyrrolidin-2-yl]methanamine;dihydrochloride CAS No. 2378490-06-1

[(2R,4R)-4-Methoxy-1-(6-methylpyrazin-2-yl)pyrrolidin-2-yl]methanamine;dihydrochloride

Cat. No.: B2759314
CAS No.: 2378490-06-1
M. Wt: 295.21
InChI Key: CJYAIIBGSSGNEE-HSTMFJOWSA-N
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Description

This compound is a chiral pyrrolidine derivative featuring a 6-methylpyrazinyl substituent at the 1-position and a methoxy group at the 4-position of the pyrrolidine ring. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications. It is commercially available through suppliers like Bettle Science and CymitQuimica, with pricing ranging from €837 for 50 mg to €2,500 for 500 mg .

Properties

IUPAC Name

[(2R,4R)-4-methoxy-1-(6-methylpyrazin-2-yl)pyrrolidin-2-yl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O.2ClH/c1-8-5-13-6-11(14-8)15-7-10(16-2)3-9(15)4-12;;/h5-6,9-10H,3-4,7,12H2,1-2H3;2*1H/t9-,10-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYAIIBGSSGNEE-HSTMFJOWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)N2CC(CC2CN)OC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=CC(=N1)N2C[C@@H](C[C@@H]2CN)OC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(2R,4R)-4-Methoxy-1-(6-methylpyrazin-2-yl)pyrrolidin-2-yl]methanamine dihydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for [(2R,4R)-4-Methoxy-1-(6-methylpyrazin-2-yl)pyrrolidin-2-yl]methanamine dihydrochloride is C11H20Cl2N4O, with a molecular weight of 295.21 g/mol. The compound features a pyrrolidine ring substituted with a methoxy group and a 6-methylpyrazinyl moiety, which may contribute to its biological activity.

Research indicates that compounds similar to [(2R,4R)-4-Methoxy-1-(6-methylpyrazin-2-yl)pyrrolidin-2-yl]methanamine dihydrochloride may act as protein kinase inhibitors. Protein kinases are critical in various signaling pathways and cellular processes, including cell growth, differentiation, and metabolism. Inhibiting these kinases can lead to therapeutic effects in cancer and other diseases.

Pharmacological Effects

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits selective inhibition against certain kinases associated with cancer progression. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against specific kinases involved in tumor growth and metastasis .
  • Neuroprotective Effects : Some derivatives of pyrazine-containing compounds have been investigated for their neuroprotective properties. These effects may be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells .
  • Anti-inflammatory Properties : There is evidence that related compounds can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This could be beneficial in treating chronic inflammatory diseases .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of similar compounds:

StudyCompoundFindings
ALK5 Inhibitor (similar structure)IC50 = 0.013 μM; high selectivity for ALK5/ALK4; significant anticancer activity in vitro
Pyrazine DerivativeExhibited neuroprotective effects in animal models; reduced oxidative stress markers
Anti-inflammatory AgentInhibited TNF-alpha production; reduced symptoms in models of arthritis

Scientific Research Applications

Pharmacological Potential

Research has indicated that compounds similar to [(2R,4R)-4-Methoxy-1-(6-methylpyrazin-2-yl)pyrrolidin-2-yl]methanamine; dihydrochloride may possess significant pharmacological properties. For instance, derivatives of pyrrolidine have been shown to exhibit activity against various targets, including:

  • Protein Kinases : Compounds with similar structures have been evaluated for their ability to inhibit protein kinases, which are crucial in regulating cell functions and are often implicated in cancer .

Antimicrobial Activity

Studies have explored the synthesis of derivatives from related compounds that display antimicrobial properties. The incorporation of pyrazine rings has been linked to enhanced activity against bacterial strains, suggesting that [(2R,4R)-4-Methoxy-1-(6-methylpyrazin-2-yl)pyrrolidin-2-yl]methanamine; dihydrochloride could be investigated further in this context .

Neuropharmacology

Given its structural characteristics, this compound may also be explored for neuropharmacological applications. Similar compounds have shown promise in modulating neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders .

Case Studies

Several case studies highlight the applications of similar compounds:

  • Inhibition of Protein Kinases :
    • A study demonstrated that modified pyrrolidine derivatives inhibited specific protein kinases involved in cancer proliferation. The results indicated that structural modifications could enhance inhibitory potency .
  • Antimicrobial Evaluation :
    • Research on related pyrazine-containing compounds showed promising results against Gram-positive and Gram-negative bacteria. The structural features contributed to the observed antimicrobial efficacy .
  • Neuroactive Properties :
    • Investigations into similar pyrrolidine compounds revealed effects on serotonin and dopamine receptors, suggesting potential use in treating mood disorders or neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Variations

The compound’s key structural motifs include:

  • Pyrrolidine core with (2R,4R) stereochemistry.
  • 6-Methylpyrazine heterocycle.
  • Methoxy group at the 4-position.
  • Dihydrochloride salt for improved solubility.

Comparisons with analogs are summarized below:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Key Substituents Heterocycle Salt Form Key Differences Reference
Target Compound C₁₁H₁₉Cl₂N₃O 6-Methylpyrazine, 4-methoxy pyrrolidine Pyrazine Dihydrochloride Chiral pyrrolidine with methoxy
N,N-dimethyl[4-(2-pyrrolidinyl)phenyl]methanamine dihydrochloride hydrate C₁₄H₂₄Cl₂N₂O Phenyl, dimethylamine Pyrrolidine Dihydrochloride Aromatic phenyl group instead of pyrazine
(6-Chloropyridin-2-yl)methanamine dihydrochloride C₆H₈Cl₃N₂ 6-Chloropyridine Pyridine Dihydrochloride Chloropyridine vs. methylpyrazine
{4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine dihydrochloride C₇H₁₃Cl₂N₃ Fused pyrrolo-pyrazole Pyrazole Dihydrochloride Fused bicyclic system
[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride C₉H₁₁Cl₂N₃S Thiazole-pyridine Thiazole, pyridine Dihydrochloride Thiazole ring introduces sulfur atom
(5-Bromopyridin-2-yl)methanamine dihydrochloride C₆H₈BrCl₂N₂ 5-Bromopyridine Pyridine Dihydrochloride Bromine substituent vs. methyl group

Pharmacological and Physicochemical Implications

  • Solubility : The dihydrochloride salt enhances aqueous solubility compared to free-base analogs.
  • Bioactivity : Analogs like (5-Bromopyridin-2-yl)methanamine dihydrochloride may exhibit altered pharmacokinetics due to bromine’s hydrophobicity, whereas the fused pyrrolo-pyrazole in could enhance metabolic stability.

Q & A

Q. How to design a structure-activity relationship (SAR) study for pyrrolidine-based analogs?

  • Core Modifications:
  • Replace 4-methoxy with 4-fluoro (synthesized via fluorocyclization ).
  • Substitute pyrazine with pyridine (alters π-π interactions) .
  • Assays: Measure IC50 in enzyme inhibition assays (e.g., kinases) and correlate with steric/electronic parameters (Hammett σ, Taft ES) .

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